(3aR,4R)-4-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole
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Overview
Description
(3aR,4R)-4-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole is a bicyclic compound that belongs to the class of furoisoxazoles. These compounds are known for their diverse biological activities, including fungicidal, anti-inflammatory, and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H,6H-Furo[3,4-c]isoxazole derivatives typically involves a Michael addition followed by an intramolecular cycloaddition. For instance, substituted alkynol can be treated with n-butyllithium in tetrahydrofuran at -70°C, followed by the addition of nitroalkene. The subsequent acidic workup affords nitro ether, which can be cyclized into furoisoxazoles through a nitrile oxide intermediate in the presence of phenyl isocyanate and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3H,6H-Furo[3,4-c]isoxazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions can introduce various functional groups at different positions on the furoisoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
3H,6H-Furo[3,4-c]isoxazole derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of various bioactive molecules.
Biology: They exhibit fungicidal activity against a broad spectrum of plant pathogens.
Industry: They are explored for use in agricultural chemicals, such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of 3H,6H-Furo[3,4-c]isoxazole derivatives involves their interaction with specific molecular targets. For instance, their fungicidal activity is attributed to the inhibition of key enzymes in the fungal metabolic pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI): This compound shares a similar bicyclic structure but with a thieno ring instead of a furo ring.
(3aR,6R)-3a,4-Dihydro-6-(3,4,5-trimethoxyphenyl)-3H,6H-furo[3,4-c]isoxazole: This compound has a similar furoisoxazole core but with different substituents.
Properties
CAS No. |
136969-04-5 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(3aR,4R)-4-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole |
InChI |
InChI=1S/C8H13NO2/c1-5(2)8-6-3-11-9-7(6)4-10-8/h5-6,8H,3-4H2,1-2H3/t6-,8+/m0/s1 |
InChI Key |
NEJTZOPGXSOVTP-POYBYMJQSA-N |
Isomeric SMILES |
CC(C)[C@@H]1[C@H]2CON=C2CO1 |
SMILES |
CC(C)C1C2CON=C2CO1 |
Canonical SMILES |
CC(C)C1C2CON=C2CO1 |
Synonyms |
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) |
Origin of Product |
United States |
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